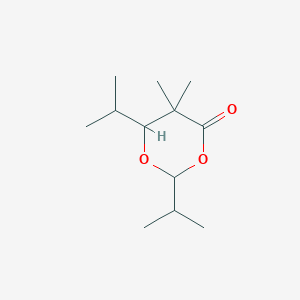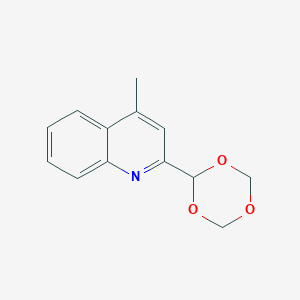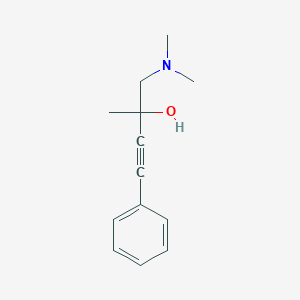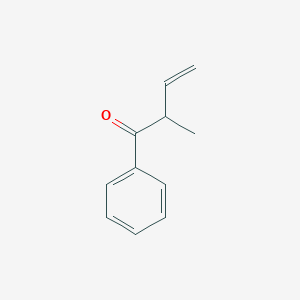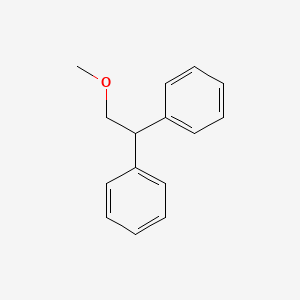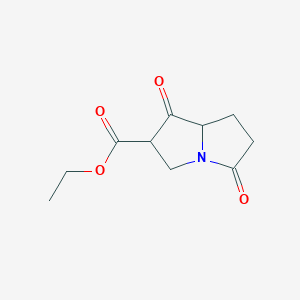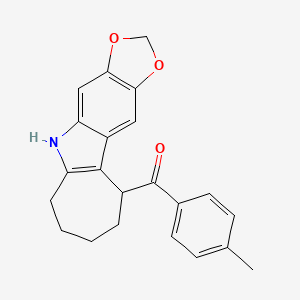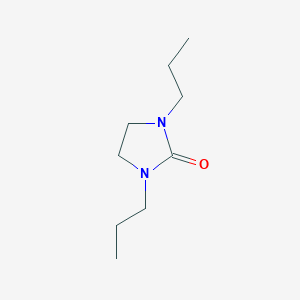![molecular formula C12H16FO4P B14669769 Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, diethyl ester CAS No. 39758-40-2](/img/structure/B14669769.png)
Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid group bonded to a 4-fluorophenyl group and a diethyl ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, diethyl ester can be synthesized using the Michaelis–Arbuzov reaction. This reaction involves the conversion of a trialkyl phosphite to a phosphonate ester in the presence of an alkyl halide. For example, the reaction of trimethylphosphite with methyl iodide yields dimethyl methylphosphonate . The reaction conditions typically involve heating the reactants under reflux.
Industrial Production Methods
Industrial production of phosphonic acid esters often involves large-scale Michaelis–Arbuzov reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates.
Aplicaciones Científicas De Investigación
Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with key functional groups. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effect.
Comparación Con Compuestos Similares
Similar Compounds
Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester: Similar structure but with dimethyl ester groups instead of diethyl ester groups.
(4-formylphenyl)phosphonic acid diethyl ester: Contains a formyl group instead of a fluorophenyl group.
Uniqueness
Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, diethyl ester is unique due to the presence of the 4-fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, reactivity, and potential biological activity compared to its non-fluorinated counterparts.
Propiedades
Número CAS |
39758-40-2 |
|---|---|
Fórmula molecular |
C12H16FO4P |
Peso molecular |
274.22 g/mol |
Nombre IUPAC |
2-diethoxyphosphoryl-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C12H16FO4P/c1-3-16-18(15,17-4-2)9-12(14)10-5-7-11(13)8-6-10/h5-8H,3-4,9H2,1-2H3 |
Clave InChI |
IITIYSJPZFRJOP-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC(=O)C1=CC=C(C=C1)F)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




